molecular formula C24H32ClNO3 B142942 AB-35 CAS No. 128864-82-4

AB-35

Cat. No.: B142942
CAS No.: 128864-82-4
M. Wt: 418 g/mol
InChI Key: TVCSDVBFCXMDRL-UHFFFAOYSA-N
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Description

AB-35 is a complex organic compound that belongs to the class of piperidinols. This compound is characterized by its unique structure, which includes a piperidine ring substituted with phenyl and phenoxybutyl groups, and a propanoate ester moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AB-35 typically involves multiple steps:

    Formation of the Piperidinol Core: The piperidinol core can be synthesized through the hydrogenation of pyridine derivatives or by the reduction of piperidone compounds.

    Substitution Reactions: The phenyl and phenoxybutyl groups are introduced through nucleophilic substitution reactions. This involves reacting the piperidinol with phenyl halides and phenoxybutyl halides under basic conditions.

    Esterification: The propanoate ester is formed by reacting the substituted piperidinol with propanoic acid or its derivatives in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

    Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

AB-35 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to alcohols or the piperidinol ring to piperidine.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the piperidinol ring or the phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Halides, alkylating agents, and acids are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

AB-35 has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of AB-35 involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Piperidinol, 1-(phenylmethyl)-: This compound has a similar piperidinol core but with a phenylmethyl group instead of the phenoxybutyl group.

    4-Piperidinol, 1-(2-phenoxyethyl)-: This compound features a phenoxyethyl group, differing in the length of the alkyl chain.

    4-Piperidinol, 1-(3-phenoxypropyl)-: Similar structure with a phenoxypropyl group.

Uniqueness

AB-35 is unique due to its specific substitution pattern and the presence of the propanoate ester. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

128864-82-4

Molecular Formula

C24H32ClNO3

Molecular Weight

418 g/mol

IUPAC Name

[1-(4-phenoxybutyl)-4-phenylpiperidin-4-yl] propanoate;hydrochloride

InChI

InChI=1S/C24H31NO3.ClH/c1-2-23(26)28-24(21-11-5-3-6-12-21)15-18-25(19-16-24)17-9-10-20-27-22-13-7-4-8-14-22;/h3-8,11-14H,2,9-10,15-20H2,1H3;1H

InChI Key

TVCSDVBFCXMDRL-UHFFFAOYSA-N

SMILES

CCC(=O)OC1(CCN(CC1)CCCCOC2=CC=CC=C2)C3=CC=CC=C3.Cl

Canonical SMILES

CCC(=O)OC1(CCN(CC1)CCCCOC2=CC=CC=C2)C3=CC=CC=C3.Cl

128864-82-4

Synonyms

[1-(4-phenoxybutyl)-4-phenyl-4-piperidyl] propanoate hydrochloride

Origin of Product

United States

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